molecular formula C24H23N3O3S B2512789 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 900006-05-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2512789
CAS No.: 900006-05-5
M. Wt: 433.53
InChI Key: URMMQRPJERFSLT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide”. Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities .

Scientific Research Applications

  • Herbicidal Activity : Some compounds similar to the one have demonstrated herbicidal activity. For example, a study on a series of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

  • Crystal Structure Analysis : The study of crystal structures of similar compounds, like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, provides insights into their potential applications and interactions (Liu et al., 2008).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, providing foundational knowledge for further research and applications (Manolov, Ivanov, & Bojilov, 2021).

  • Anti-inflammatory and Anticonvulsant Activities : Compounds with structural similarities have been tested for anti-inflammatory, analgesic, and anticonvulsant activities. For instance, derivatives of 4,6-dimethoxybenzofuran have shown significant anti-inflammatory and anticonvulsant activities (El-Sawy et al., 2014).

  • Kinase Inhibitory and Anticancer Activities : Derivatives like N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide have been synthesized and evaluated for Src kinase inhibitory activities, showing potential in anticancer applications (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-29-19-12-13-20(30-2)23-22(19)26-24(31-23)27(16-18-10-6-7-15-25-18)21(28)14-11-17-8-4-3-5-9-17/h3-10,12-13,15H,11,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMMQRPJERFSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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